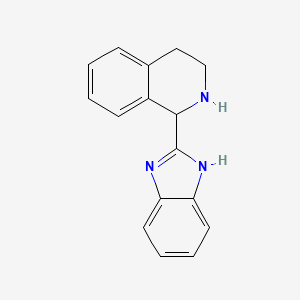
1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that combines the structural features of benzimidazole and tetrahydroisoquinoline. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The benzimidazole moiety is known for its presence in various bioactive compounds, while the tetrahydroisoquinoline structure is found in many natural alkaloids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzimidazole with tetrahydroisoquinoline derivatives under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the cyclization of N-(2-aminophenyl)-1,2,3,4-tetrahydroisoquinoline under oxidative conditions. This method often employs oxidizing agents such as potassium permanganate or hydrogen peroxide to promote the cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
化学反应分析
Types of Reactions
1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the benzimidazole moiety to its dihydro form.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole and tetrahydroisoquinoline derivatives.
科学研究应用
1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The tetrahydroisoquinoline structure may interact with neurotransmitter systems, influencing neurological functions. The compound’s effects are mediated through these interactions, leading to its observed biological activities.
相似化合物的比较
Similar Compounds
- 1-(1H-1,3-benzodiazol-2-yl)ethan-1-one
- 2-(1H-1,3-benzodiazol-2-yl)phenol
- 2-(2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole)
Uniqueness
1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combined structural features of benzimidazole and tetrahydroisoquinoline. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets sets it apart from other similar compounds.
生物活性
1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the synthesis, biological mechanisms, and relevant case studies concerning this compound.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C12H10N2
- Molecular Weight : 198.22 g/mol
- IUPAC Name : 1-(1H-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
This compound features a benzodiazole moiety fused with a tetrahydroisoquinoline structure, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Research indicates that it may influence neurotransmitter systems and exhibit neuroprotective properties.
Potential Mechanisms Include :
- Dopaminergic Modulation : Similar compounds have been shown to affect dopamine signaling pathways. For instance, the related compound 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) was found to induce dopaminergic cell death through apoptotic pathways in neuronal models .
- Antioxidant Activity : Some studies suggest that derivatives of tetrahydroisoquinoline possess antioxidant properties that could mitigate oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Neurotoxicity Studies :
- Neuroprotective Effects :
Data Table: Summary of Biological Activities
属性
IUPAC Name |
1-(1H-benzimidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-2-6-12-11(5-1)9-10-17-15(12)16-18-13-7-3-4-8-14(13)19-16/h1-8,15,17H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBOWFNYTXFRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














